Desethylene Norfloxacin Hydrochloride as a degradation product of Norfloxacin
Desethylene Norfloxacin Hydrochloride as a degradation product of Norfloxacin
The following technical guide is structured as a high-level monograph for pharmaceutical scientists, focusing on the characterization, formation, and analysis of Desethylene Norfloxacin, a critical degradation product of the fluoroquinolone antibiotic Norfloxacin.
Mechanistic Formation, Synthesis, and Analytical Control of Norfloxacin Impurity B
Executive Summary
Desethylene Norfloxacin (7-[(2-aminoethyl)amino]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a primary degradation product and process-related impurity of Norfloxacin. Designated as Impurity B in the European Pharmacopoeia (EP) and a related compound in USP, its presence indicates oxidative stress or photolytic degradation of the piperazine moiety.
For drug development professionals, controlling this impurity is critical due to its structural similarity to the parent drug, which challenges chromatographic separation, and its potential impact on the toxicological profile of the final drug product. This guide details the degradation pathway, a validated synthesis protocol for reference standard generation, and an analytical strategy for quantification.
Chemical Identity & Structural Analysis
Desethylene Norfloxacin represents the "ethylenediamine analog" of Norfloxacin, formed by the loss of an ethylene bridge from the piperazine ring. This structural change significantly alters the basicity and lipophilicity of the molecule compared to the parent drug.
Table 1: Physicochemical Comparison
| Feature | Norfloxacin (Parent) | Desethylene Norfloxacin (Impurity B) |
| CAS (Free Base) | 70458-96-7 | 75001-77-3 |
| CAS (HCl Salt) | N/A | 1797116-86-9 |
| Formula | C₁₆H₁₈FN₃O₃ | C₁₄H₁₆FN₃O₃ |
| Molecular Weight | 319.33 g/mol | 293.29 g/mol |
| C-7 Substituent | Piperazin-1-yl (Cyclic) | (2-Aminoethyl)amino (Linear) |
| Regulatory ID | API | EP Impurity B; USP Related Compound |
Mechanistic Formation: The Piperazine Degradation Pathway
The formation of Desethylene Norfloxacin is not a random hydrolysis event but a specific oxidative sequence. The piperazine ring is the "soft spot" of the fluoroquinolone scaffold, susceptible to attack by hydroxyl radicals (
Mechanism of Action
-
Radical Initiation: Oxidative species attack the secondary amine or the
-carbon of the piperazine ring. -
Ring Cleavage: The oxidation leads to the formation of an iminium intermediate or a hemiaminal, which hydrolyzes to open the ring.
-
Dealkylation: Subsequent oxidation and hydrolysis result in the loss of a two-carbon fragment (glyoxal or oxalate precursors), leaving the linear ethylenediamine chain attached to the quinolone core.
Visualization: Degradation Pathway
The following diagram illustrates the oxidative cascade leading from Norfloxacin to the Desethylene impurity.
Figure 1: Oxidative degradation pathway of Norfloxacin leading to the formation of Desethylene Norfloxacin (Impurity B) via piperazine ring cleavage.
Synthesis of Reference Standard
To accurately quantify this impurity, researchers often require a high-purity reference standard. While isolation from degraded samples is possible, it is inefficient. A direct synthesis via Nucleophilic Aromatic Substitution (
Synthetic Protocol
Objective: Synthesize Desethylene Norfloxacin HCl from the 7-chloro quinolone precursor.
Reagents:
-
Substrate: 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]
-
Nucleophile: Ethylenediamine (acting as the amine source).
-
Solvent: Pyridine or DMF.
-
Catalyst: None required (activated aryl halide).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the 7-chloro precursor in Pyridine (10 volumes).
-
Addition: Add 5.0 eq of Ethylenediamine. Note: Excess amine is crucial to prevent the formation of the dimer (bis-quinolone) impurity.
-
Reaction: Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC (Mobile Phase: DCM/MeOH/NH₃ 4:1:0.1).
-
Workup: Evaporate solvent under reduced pressure. Treat the residue with dilute HCl to precipitate the hydrochloride salt.
-
Purification: Recrystallize from Ethanol/Water to achieve >98% purity.
Visualization: Synthesis Workflow
Figure 2: Workflow for the targeted synthesis of Desethylene Norfloxacin reference standard via nucleophilic substitution.
Analytical Strategy: HPLC Quantification
Separating Desethylene Norfloxacin from the parent drug is challenging due to the zwitterionic nature of quinolones. The loss of the piperazine ring reduces steric bulk but maintains the amphoteric character.
Recommended Chromatographic Conditions
The following method is adapted from stability-indicating protocols compatible with EP/USP standards.
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).
-
Mobile Phase A: Buffer solution (0.025 M Phosphoric acid adjusted to pH 3.0 with Triethylamine).
-
Mobile Phase B: Acetonitrile.
-
Mode: Isocratic or Gradient (typically 85:15 Buffer:ACN).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 278 nm.
-
Retention Time Logic: Desethylene Norfloxacin is more polar than Norfloxacin (due to the primary amine and loss of lipophilic carbons). It typically elutes before Norfloxacin (Relative Retention Time ~0.7 - 0.8).
Validation Criteria (Self-Validating Protocol)
-
Resolution (
): Must be > 2.0 between Desethylene Norfloxacin and Norfloxacin. -
Tailing Factor: Must be < 1.5 (Quinolones prone to tailing due to silanol interactions; use base-deactivated columns).
-
LOD/LOQ: Should be established at 0.05% level (reporting threshold for impurities).
References
-
European Pharmacopoeia (EP). Norfloxacin Monograph: Impurity B.[2][3] European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
United States Pharmacopeia (USP). Norfloxacin Related Compound E & Related Impurities. USP Reference Standards.
-
LGC Standards. Desethylene Norfloxacin Hydrochloride (Impurity Reference Material). LGC Standards Product Data.
-
Feng, L., et al. (2012). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology.
-
Adak, A., et al. (2012). Spectroscopic study of degradation products of ciprofloxacin, norfloxacin and lomefloxacin formed in ozonated wastewater.[4] Water Research.[4]
-
BenchChem. Technical Guide to the Synthesis and Antibacterial Evaluation of Norfloxacin Derivatives.
Sources
- 1. Desethylene Norfloxacin Hydrochloride | 75001-77-3 [chemicalbook.com]
- 2. Desethylene Norfloxacin Hydrochloride | LGC Standards [lgcstandards.com]
- 3. Desethylene Norfloxacin Hydrochloride | LGC Standards [lgcstandards.com]
- 4. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
